2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties, including high electronegativity and the ability to form strong hydrogen bonds . These properties make it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of novel non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, such as palladium or copper, and specific solvents that facilitate the reaction. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid
- 2-(Fluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid
- 2-(Chloromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as higher electronegativity and stronger hydrogen bonding capabilities . These properties can enhance the compound’s stability, reactivity, and overall performance in various applications .
Properties
Molecular Formula |
C12H11F2NO3 |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methoxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-15-8-4-3-6(18-2)5-7(8)9(12(16)17)10(15)11(13)14/h3-5,11H,1-2H3,(H,16,17) |
InChI Key |
HGAZCSOTTSSGRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
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